N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
“N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a compound that contains a pyrazole scaffold . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is a 5-membered ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is not provided in the available resources.Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” are not detailed in the available resources.Scientific Research Applications
Fluorescence Properties
The 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole, a related compound, shows fluorescence properties . It changes color from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This property can be used in photoluminescent and photorefractive materials .
Metal Ion Detection
The same compound mentioned above can also act as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection .
Medicinal Applications
Pyrazoline derivatives, which are related to the compounds , have been used in certain antidepressants . They also show good activities in antibacterial , anticancer , anticonvulsant , and anti-inflammatory treatments .
Textile Industry
Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry .
Organic Synthesis
The 1,4-dihydropyridine scaffold, which is related to the compounds , is used in organic synthesis due to its ability to act as a hydrogen transfer reagent . This emulates NAD(P)H reducing agents .
Antihypertensive Drugs
1,4-Dihydropyridines are known for their use as antihypertensive drugs due to their activity as calcium channel blockers .
Antimicrobial and Antifungal Activities
N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which are related to the compounds , have shown potential antibacterial and antifungal activity .
Photoinduced Structural Reshuffling
Ynamides, which are related to the compounds , can undergo photoinduced structural reshuffling and functionalization . This includes ynamide bond fission, skeletal reshuffling, and functionalization of 2-alkynyl-ynamides under mild reaction conditions .
properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-11-13-21(14-12-17)32(29,30)26-23(18-7-4-3-5-8-18)16-22(24-26)19-9-6-10-20(15-19)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYLJIWMXYKRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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